(S)-3-(3,5-Difluorophenyl)isoxazolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2/t9-/m0/s1 |
InChI Key |
MWQOCNNXCQDTRJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CON[C@@H]1C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1CONC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Chemical Transformations and Derivatization of the S 3 3,5 Difluorophenyl Isoxazolidine Scaffold
Functional Group Interconversions on the Isoxazolidine (B1194047) Ring
The isoxazolidine ring is amenable to a variety of chemical transformations that allow for the introduction of diverse functional groups and the synthesis of more complex molecular architectures. acs.orgnih.gov These modifications can be broadly categorized into reactions involving the nitrogen atom, ring integrity, and the carbon backbone.
Nitrogen Atom Modifications (e.g., N-Alkylation, N-Acylation)
The secondary amine within the isoxazolidine ring is a key handle for derivatization. It can readily undergo N-alkylation and N-acylation reactions to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide in the presence of a non-nucleophilic base. This modification can enhance lipophilicity and introduce new pharmacophoric elements.
N-Acylation: Acylation of the isoxazolidine nitrogen can be achieved using acyl chlorides, anhydrides, or activated esters. For instance, the use of N-carbonylpyrazol-linked isoxazolidines demonstrates a method of N-acylation where the pyrazolylcarbonyl group can act as a reactive handle for further transformations. nih.gov This modification is significant as it can introduce carbonyl functionalities, which are pivotal in many biological interactions and can serve as precursors for other functional groups. For example, a study on 1,2,4-triazoles demonstrated a method for N-acylation using trifluoromethyl-β-diketones, a strategy that could potentially be adapted for isoxazolidines. nih.gov
| Reaction Type | Reagent Class | Potential Product | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | N-Alkyl-(S)-3-(3,5-difluorophenyl)isoxazolidine | Introduces alkyl chains, modifies lipophilicity. |
| N-Acylation | Acyl Chlorides (e.g., RCOCl) | N-Acyl-(S)-3-(3,5-difluorophenyl)isoxazolidine | Introduces carbonyl groups, potential for hydrogen bonding. |
| N-Arylation | Aryl Halides (e.g., Ar-X) with Pd or Cu catalyst | N-Aryl-(S)-3-(3,5-difluorophenyl)isoxazolidine | Introduces aromatic systems for π-stacking interactions. |
| N-Sulfonylation | Sulfonyl Chlorides (e.g., RSO₂Cl) | N-Sulfonyl-(S)-3-(3,5-difluorophenyl)isoxazolidine | Creates stable sulfonamides, mimics phosphate (B84403) groups. |
Ring Opening and Rearrangement Reactions
The isoxazolidine ring can undergo cleavage or rearrangement under various conditions, providing access to important acyclic or different heterocyclic scaffolds. acs.org
Ring Opening: The N-O bond of the isoxazolidine ring is susceptible to reductive cleavage. This is a fundamentally important transformation as it unmasks a 1,3-amino alcohol functionality, a common motif in natural products and pharmaceuticals. Various reducing agents, including catalytic hydrogenation (e.g., Pd/C, Raney-Ni), Zn/H⁺, and Mo(CO)₆, have been employed for this purpose. nih.gov Peracid-induced ring opening is another documented method for transforming isoxazolidines. documentsdelivered.com These reactions provide a stereocontrolled route to chiral amino alcohols, starting from a cyclic precursor.
Rearrangement Reactions: Isoxazolidines can also undergo rearrangement reactions to form other heterocyclic systems. For example, base-promoted rearrangements, such as the Boulton–Katritzky rearrangement observed in related isoxazole (B147169) systems, can lead to the formation of new heterocyclic frameworks. beilstein-journals.org Other rearrangements of isoxazolidine-spiro derivatives have been studied, leading to the synthesis of precursors for various alkaloids like quinolizidines and indolizidinones. acs.orgacs.org Radical-induced rearrangements have also been reported, converting isoxazolidines into isoxazolidin-5-ones. jst.go.jp
| Transformation | Typical Conditions | Product Class | Synthetic Value |
|---|---|---|---|
| Reductive Ring Opening | H₂, Pd/C or Raney-Ni | 1,3-Amino Alcohols | Access to chiral acyclic building blocks. nih.gov |
| Peracid-Induced Opening | m-CPBA | Functionalized open-chain products. documentsdelivered.com | Alternative pathway for ring cleavage. |
| Base-Promoted Rearrangement | K₂CO₃, DMF | Rearranged heterocycles (e.g., triazolyl-pyridines from isoxazolo-pyridines). beilstein-journals.org | Formation of novel heterocyclic systems. |
| Thermal Rearrangement | Heating | Contracted or expanded ring systems. acs.org | Access to complex alkaloid precursors. acs.org |
Functionalization of Methylene (B1212753) and Methine Protons
The carbon atoms of the isoxazolidine ring, specifically the methylene (C4) and methine (C5) positions, can also be sites for functionalization. The synthesis of 4-functionalized isoxazolidines has been achieved through 1,3-dipolar cycloaddition reactions using activated alkenes. nih.gov Subsequent transformations on these substituted cycloadducts, such as nucleophilic substitution or addition-elimination reactions, allow for the introduction of a variety of groups at the C4 position. nih.gov This provides an avenue to introduce substituents that can fine-tune the molecule's properties or serve as attachment points for larger molecular fragments.
Modifications of the 3,5-Difluorophenyl Substituent
The 3,5-difluorophenyl group is a key component of the scaffold, influencing its electronic properties and offering sites for further derivatization through aromatic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Ring
Electrophilic Aromatic Substitution (EAS): The two fluorine atoms on the phenyl ring are electron-withdrawing by induction but are ortho, para-directing due to resonance. libretexts.org However, as deactivating groups, they make electrophilic substitution more difficult compared to unsubstituted benzene (B151609). libretexts.org The isoxazolidine substituent at the C1 position, being an N-alkyl group, is generally considered an ortho, para-directing and activating group. The interplay of these directing effects will determine the regiochemical outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. minia.edu.eguci.edu The most likely positions for substitution would be ortho and para to the isoxazolidine ring (C2, C4, C6), with the C4 position being sterically most accessible.
Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electronegative fluorine atoms makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is particularly feasible if a strong electron-withdrawing group is present on the ring to stabilize the intermediate Meisenheimer complex. libretexts.org In the case of (S)-3-(3,5-Difluorophenyl)isoxazolidine, the fluorine atoms themselves can act as leaving groups. Reaction with strong nucleophiles (e.g., alkoxides, amines, thiols) could lead to the displacement of one of the fluorine atoms. nih.govbeilstein-journals.org The reactivity towards SNAr could be further enhanced by N-acylation or N-sulfonylation of the isoxazolidine nitrogen, which would increase the electron-withdrawing nature of the entire substituent.
| Reaction Type | Typical Reagents | Predicted Regioselectivity | Potential Product Feature |
|---|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄ | Substitution at C2, C4, or C6 | Introduction of a nitro group, a versatile synthetic handle. minia.edu.eg |
| Electrophilic Halogenation | Br₂, FeBr₃ | Substitution at C2, C4, or C6 | Introduction of a halogen for cross-coupling reactions. uci.edu |
| Nucleophilic Substitution (SNAr) | NaOCH₃, R₂NH, NaSR | Displacement of F at C3 or C5 | Introduction of O, N, or S-based nucleophiles. nih.govbeilstein-journals.org |
Incorporation of Diverse Chemical Linkers to Novel Pharmacophores
The chemical transformations described above provide a versatile toolkit for attaching chemical linkers to the this compound scaffold, enabling its incorporation into larger, more complex molecules with potential pharmacological activity. The development of such derivatives is a key strategy in modern drug discovery. nih.govnih.gov
Linkers can be introduced through several pathways:
Via N-Acylation: The isoxazolidine nitrogen can be acylated with a bifunctional linker containing, for example, a terminal carboxylic acid or ester. This acid can then be used for standard amide bond coupling to a pharmacophore.
Via Ring-Opening: Reductive opening of the isoxazolidine ring yields a primary or secondary amine and a primary alcohol. Both of these functional groups are excellent handles for attaching linkers or pharmacophoric moieties.
Via Aromatic Substitution: SNAr on the difluorophenyl ring can be used to introduce a linker directly onto the aromatic core. For example, reaction with a nucleophile like 4-aminophenol (B1666318) would introduce a phenol (B47542) group, which can then be further functionalized.
These strategies allow for the systematic synthesis of libraries of compounds where the this compound core is connected to various pharmacophores, enabling the exploration of structure-activity relationships.
Stereochemical Integrity in Post-Synthetic Modifications
The preservation of the stereocenter at the C3 position of the isoxazolidine ring is a crucial aspect of its derivatization. Any racemization or epimerization at this center can lead to a mixture of diastereomers or enantiomers, potentially diminishing the desired biological efficacy or material performance. Therefore, understanding the factors that govern the stereochemical outcome of reactions is essential for the rational design of novel derivatives.
Stereoselective and Stereospecific Transformations of the Chiral Center
The functionalization of the this compound scaffold can be achieved through various chemical transformations. These reactions must be carefully chosen and optimized to ensure high stereoselectivity, meaning the preferential formation of one stereoisomer over others. In ideal cases, these transformations can be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product with complete fidelity.
Ring-opening reactions, such as reductive cleavage of the N-O bond, can yield valuable chiral amino alcohols. The stereochemical integrity of the original C3 center is typically retained during these transformations, leading to the formation of enantiomerically pure products. For example, catalytic hydrogenation is a common method for such ring-opening, and the selection of the catalyst and reaction conditions is critical to prevent side reactions that could compromise the stereochemistry.
While specific data on this compound is limited in publicly available literature, we can extrapolate from studies on analogous 3-arylisoxazolidine systems to predict the outcomes of various transformations. The following table illustrates potential stereoselective transformations and their expected outcomes.
| Transformation | Reagents and Conditions | Expected Product | Stereochemical Outcome |
| N-Acylation | Acyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt | N-acyl-(S)-3-(3,5-Difluorophenyl)isoxazolidine | High retention of stereochemistry (>99% ee) |
| N-Alkylation | Alkyl halide, NaH, DMF, 0 °C to rt | N-alkyl-(S)-3-(3,5-Difluorophenyl)isoxazolidine | High retention of stereochemistry (>99% ee) |
| Reductive Ring Opening | H₂, Pd/C, Ethanol, rt | (S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol | High retention of stereochemistry (>98% ee) |
| Reductive Ring Opening | Zn, Acetic Acid, rt | (S)-3-amino-3-(3,5-difluorophenyl)propan-1-ol | High retention of stereochemistry (>95% ee) |
Note: The data in this table is illustrative and based on general knowledge of isoxazolidine chemistry. Actual results may vary based on specific substrate and reaction conditions.
Influence of Reaction Conditions on Enantiomeric Purity
The enantiomeric purity of the derivatives of this compound can be significantly influenced by the reaction conditions employed during post-synthetic modifications. Factors such as temperature, solvent, and the nature of the base or catalyst can play a pivotal role in preventing epimerization or racemization.
Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for bond rotation or cleavage that could lead to a loss of stereochemical integrity. Therefore, reactions are often conducted at lower temperatures to minimize the risk of racemization.
Solvent: The polarity of the solvent can affect the stability of charged intermediates or transition states. Aprotic solvents are generally preferred for reactions involving strong bases to avoid proton exchange that could lead to epimerization at the chiral center.
Base/Catalyst: The choice of base is critical in reactions where a proton adjacent to the chiral center could be abstracted. The use of sterically hindered, non-nucleophilic bases can minimize the risk of deprotonation and subsequent racemization. In catalytic reactions, the chiral environment provided by a catalyst can direct the transformation to favor one stereochemical outcome.
The enantiomeric purity of the resulting compounds is typically determined using chiral high-performance liquid chromatography (HPLC). The selection of the chiral stationary phase and the mobile phase composition are crucial for achieving good separation of the enantiomers. For instance, columns with amylose (B160209) or cellulose-based chiral selectors are often effective for resolving enantiomers of compounds containing aromatic rings.
The following table outlines how different reaction parameters can influence the enantiomeric excess (ee) of a hypothetical N-alkylation product of this compound.
| Parameter Varied | Condition A | ee (%) | Condition B | ee (%) |
| Temperature | 0 °C | >99 | 50 °C | 95 |
| Solvent | Toluene (non-polar, aprotic) | >99 | Methanol (polar, protic) | 97 |
| Base | Potassium tert-butoxide (sterically hindered) | >99 | Sodium hydroxide (B78521) (less hindered) | 96 |
Note: This table presents hypothetical data to illustrate the potential impact of reaction conditions on enantiomeric purity. The specific outcomes would need to be determined experimentally.
Structure Activity Relationship Sar Studies of S 3 3,5 Difluorophenyl Isoxazolidine and Its Analogues
Conformational Analysis and Prediction of Bioactive Conformations
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For isoxazolidine (B1194047) derivatives, conformational analysis helps in predicting the most stable and biologically active conformations. The isoxazolidine ring, being a five-membered heterocycle, is not planar and typically adopts an envelope or twisted-envelope conformation. The substituents on the ring influence the preferred conformation.
Impact of the 3,5-Difluorophenyl Substitution Pattern on Biological Activity
The 3,5-difluorophenyl substitution introduces two fluorine atoms at the meta-positions of the phenyl ring. Fluorine is a small, highly electronegative atom that can participate in hydrogen bonding and other non-covalent interactions. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability and improved membrane permeability. In many classes of biologically active compounds, the presence of a 3,5-difluorophenyl moiety is associated with increased potency. For instance, in other heterocyclic compounds, this substitution pattern has been shown to be favorable for various biological activities, including anticancer and antifungal effects. While direct SAR studies on (S)-3-(3,5-Difluorophenyl)isoxazolidine are limited, research on related fluorinated isoxazolidines suggests that the electronic-withdrawing nature of the fluorine atoms can enhance interactions with biological targets. researchgate.net
The following table summarizes the impact of various substitutions on the phenyl ring of isoxazolidine and isoxazole (B147169) analogues on their biological activity, providing a basis for understanding the potential role of the 3,5-difluoro pattern.
| Compound Class | Substitution on Phenyl Ring | Biological Activity | Reference |
| Isoxazole derivatives | Fluorine or trifluoromethyl at 4-position | Promotes cytotoxicity in cancer cell lines | nih.gov |
| Isoxazole-3-carboxamides | Various substitutions | Modulates TRPV1 channel activity | nih.gov |
| Isoxazolidine-arenenyne conjugates | Unsubstituted and substituted aryl | Antiproliferative activity against cancer cell lines | nih.gov |
This table presents data for analogous compounds to infer the potential impact of phenyl ring substitutions.
Elucidating the Role of Substituents on the Isoxazolidine Ring (Beyond C3-Aryl)
Substituents at other positions of the isoxazolidine ring (N2, C4, and C5) also play a crucial role in determining the biological activity of the molecule. Modifications at these positions can influence the molecule's conformation, solubility, and ability to interact with the target.
C4-Substitution: The introduction of substituents at the C4 position can significantly impact the stereochemistry and conformational flexibility of the isoxazolidine ring. In some cases, C4-substituted isoxazolidines have been synthesized to explore their potential as bioactive molecules.
C5-Substitution: The C5 position is another key site for modification. In many biologically active isoxazolidines, the nature of the substituent at C5 is a major determinant of potency and selectivity. For instance, in a series of antifungal 3,5-disubstituted isoxazolidines, the substituent at C5 was varied to include imidazole (B134444) and triazole moieties, which were found to be crucial for activity. soton.ac.uk
The table below illustrates the effect of substituents on the isoxazolidine ring on the biological activity of some derivatives.
| Compound Series | Substituent and Position | Observed Biological Activity | Reference |
| 2-Methylisoxazolidines | Imidazole/Triazole at C5 | Antifungal activity | soton.ac.uk |
| Isoxazolidinyl Polycyclic Aromatic Hydrocarbons | 2-Hydroxybenzyl appendage | Antitumor activity and affinity for silver cations | nih.gov |
| Isoxazolidine-quinazolinone conjugates | Various quinazolinones at C5 | Antiviral and cytostatic activity | researchgate.net |
This table presents data for analogous compounds to illustrate the role of substituents on the isoxazolidine ring.
Stereochemical Requirements for Biological Potency: Enantiomeric Purity and Specific Stereoisomers
Stereochemistry is a critical factor in the biological activity of chiral molecules. For isoxazolidine derivatives, which can have multiple stereocenters, the specific spatial arrangement of atoms can lead to significant differences in potency and selectivity between stereoisomers. The synthesis of enantiomerically pure compounds is often essential for maximizing therapeutic efficacy and minimizing potential side effects. nih.goviupac.org
The designation "(S)" in this compound indicates a specific configuration at the C3 stereocenter. It is highly probable that one enantiomer will exhibit significantly greater biological activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand.
The stereoselective synthesis of isoxazolidines is a major focus of research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.gov The importance of enantiomeric purity is well-documented for many classes of drugs, where the desired therapeutic effect resides in one enantiomer, while the other may be inactive or even contribute to adverse effects. While specific studies on the enantiomeric purity of this compound are not available, the general principles of stereochemistry in drug action strongly suggest that the (S)-enantiomer possesses a distinct and likely more potent biological profile compared to its (R)-enantiomer.
Comparative SAR with Other Isoxazoline (B3343090) and Isoxazole Classes
Isoxazolines and isoxazoles are structurally related five-membered heterocyclic compounds that also exhibit a wide range of biological activities. nih.govmdpi.com Comparative SAR studies between isoxazolidines, isoxazolines, and isoxazoles can provide valuable insights into the role of the saturation level of the heterocyclic ring on biological activity.
Isoxazolidines vs. Isoxazolines: Isoxazolidines are the fully saturated analogues of isoxazoles, while isoxazolines are partially saturated. The degree of saturation affects the geometry and flexibility of the ring. Isoxazolidines are more flexible, which can be advantageous for binding to some biological targets. In contrast, the partial unsaturation in isoxazolines leads to a more rigid and planar structure. In some studies, isoxazoline derivatives have shown potent biological activities, such as anticancer effects. mdpi.comacs.org A comparative study of 3,5-diaryl isoxazoline and isoxazole linked quinazolinone hybrids revealed promising anticancer activity for some compounds in the series.
Isoxazolidines vs. Isoxazoles: Isoxazoles are aromatic heterocycles, which gives them distinct electronic and conformational properties compared to the non-aromatic isoxazolidines. Isoxazole derivatives have been extensively studied and are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov The aromaticity of the isoxazole ring can facilitate π-π stacking interactions with biological targets. In some cases, isoxazole analogues have been found to be more potent than their isoxazolidine counterparts, while in other instances, the flexibility of the isoxazolidine ring is preferred for optimal binding.
The following table provides a comparative overview of the biological activities of these related heterocyclic classes.
| Heterocyclic Class | Key Structural Feature | Common Biological Activities | Reference |
| Isoxazolidines | Saturated 5-membered ring | Antifungal, Antibacterial, Anticancer, Antiviral | researchgate.netnih.govnih.govnih.gov |
| Isoxazolines | Partially unsaturated 5-membered ring | Anticancer, Antiviral, Antibacterial, Antifungal | mdpi.comacs.org |
| Isoxazoles | Aromatic 5-membered ring | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | nih.govnih.govnih.gov |
This table provides a general comparison of the biological activities of these heterocyclic classes.
Computational and Mechanistic Investigations of S 3 3,5 Difluorophenyl Isoxazolidine and Its Interactions
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. nuv.ac.in For (S)-3-(3,5-Difluorophenyl)isoxazolidine, a primary proposed biological target, based on the activity of similar isoxazoline (B3343090) and isoxazolidine (B1194047) derivatives, is the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov Other potential targets could include protein kinases, which are often explored for heterocyclic inhibitors. nuv.ac.inresearchgate.net
Docking simulations predict how this compound fits into the binding site of a target protein. The binding mode describes the three-dimensional arrangement of the ligand within the receptor's active or allosteric site. The interaction energy, often reported as a docking score in kcal/mol, quantifies the binding affinity; a more negative value typically indicates a stronger interaction. qu.edu.sa
Studies on analogous compounds binding to GABA receptors have shown that the ligand settles into a specific pocket, often an allosteric site, stabilized by a network of interactions. nih.govnih.gov The difluorophenyl ring of this compound is predicted to play a crucial role, inserting into a hydrophobic pocket, while the isoxazolidine ring's heteroatoms are available for more polar interactions.
Table 1: Predicted Interaction Energies of this compound with a Homology Model of the Human GABA Receptor This data is illustrative, based on typical docking results for similar isoxazolidine derivatives.
| Docking Software | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| AutoDock Vina | -11.0 to -12.5 | 1.5 to 10.0 |
| Glide (Schrödinger) | -9.5 to -11.0 | 10.0 to 100.0 |
| Molegro Virtual Docker | -10.0 to -12.0 | 5.0 to 50.0 |
The stability of the ligand-receptor complex is determined by specific molecular interactions. For this compound, these are predicted to include:
Hydrogen Bonds: The oxygen and nitrogen atoms of the isoxazolidine ring are potential hydrogen bond acceptors and donors. They can form hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine within the receptor's binding site. researchgate.net These directed interactions are critical for orienting the ligand correctly.
Hydrophobic Interactions: The 3,5-difluorophenyl ring is inherently hydrophobic and is expected to form van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket.
Cation-π Interactions: In some receptor environments, the electron-rich phenyl ring can engage in cation-π interactions with cationic residues like arginine or lysine, which can significantly contribute to binding affinity. ku.dk
Halogen Bonds: The fluorine atoms on the phenyl ring can act as weak halogen bond donors, interacting with electron-rich atoms like oxygen in the protein backbone or certain side chains.
Table 2: Predicted Key Interactions for this compound in a GABA Receptor Binding Site Based on homology modeling and docking simulations of analogous compounds.
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bond | Isoxazolidine Oxygen/Nitrogen | Serine, Threonine, Arginine |
| Hydrophobic | Difluorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Cation-π | Difluorophenyl Ring | Arginine, Lysine |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. nih.gov For this compound, these calculations can determine its stable three-dimensional shape (conformation), the distribution of electrons (electronic structure), and its inherent reactivity. Methods like B3LYP with a suitable basis set (e.g., 6-311G) are commonly employed to calculate optimized geometries and electronic properties. nih.govsuperfri.org
These calculations can yield molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, negative potential is expected around the fluorine atoms and the isoxazolidine oxygen, indicating sites prone to electrophilic attack or hydrogen bonding. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity and its ability to participate in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. nih.gov For this compound, a 3D-QSAR study could be performed on a series of its derivatives to guide the design of new, more potent molecules.
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.govnih.govnih.gov
CoMFA evaluates the steric and electrostatic fields around the molecules.
CoMSIA assesses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
By aligning a set of isoxazolidine analogs and analyzing their interaction fields, a QSAR model can generate contour maps. These maps highlight regions where modifying the structure—for instance, by adding bulky groups, electron-withdrawing groups, or hydrogen bond donors—would likely increase or decrease biological activity. This predictive capability is invaluable for prioritizing which new derivatives to synthesize and test, saving significant time and resources. nih.gov
Elucidation of Molecular Mechanisms of Action (e.g., GABA Receptor Interaction)
Based on extensive research into related isoxazoline compounds used as ectoparasiticides, the primary molecular mechanism of action is proposed to be the modulation of GABA-gated chloride channels. nih.govnih.gov These compounds typically act as non-competitive antagonists of the GABA receptor. nih.gov
The proposed mechanism for this compound involves binding to an allosteric site on the GABA receptor. This binding event is thought to stabilize a closed or desensitized state of the ion channel, preventing the influx of chloride ions that normally occurs when GABA binds. This inhibition of the receptor's function disrupts normal inhibitory neurotransmission. While many isoxazolines target insect GABA receptors with high selectivity, some have been shown to interact with mammalian receptors as well, making the precise characterization of this interaction critical. nih.govnih.gov Computational studies, combined with electrophysiological experiments, are essential to confirm this mechanism and to understand the structural basis for any observed selectivity between insect and mammalian receptors. nih.gov
Absence of Specific Data for this compound
Following a comprehensive and targeted search for scientific literature and data, it has been determined that there is no publicly available information regarding the specific biological activities and preclinical efficacy of the chemical compound This compound for the outlined topics. The investigation sought to find in vitro studies detailing its antiparasitic, insecticidal, and antimicrobial properties as per the structured request.
The search encompassed various scientific databases and online resources, utilizing specific keywords and chemical identifiers. However, no research articles, patents, or other forms of scientific disclosure were identified that provide the specific in vitro efficacy data against the requested arthropod pests (fleas, ticks, fall armyworm), parasite developmental stages, or the antibacterial and antifungal spectra for this particular molecule.
While the broader class of isoxazoline and isoxazolidine compounds is known to exhibit a range of biological activities, including insecticidal action through the inhibition of GABA-gated chloride channels, specific data for the this compound derivative is not present in the accessed literature. This prevents the generation of a scientifically accurate and detailed article that adheres to the strict content requirements of the provided outline.
Therefore, the requested article focusing solely on the chemical compound this compound cannot be produced at this time due to the lack of specific research findings and data in the public domain.
Biological Activities and Preclinical Efficacy of S 3 3,5 Difluorophenyl Isoxazolidine and Its Congeners in Vitro Studies Only
Antimicrobial Activities (In Vitro)
Investigation of Antimicrobial Mechanisms (If Reported In Vitro)
The precise antimicrobial mechanism of (S)-3-(3,5-Difluorophenyl)isoxazolidine has not been detailed in the currently available scientific literature. However, studies on the broader class of oxazolidinones, a related structural class, indicate a unique mechanism of action. These compounds are known to inhibit the initiation phase of bacterial protein synthesis, a mode of action that differs from many other antibiotic classes and can be effective against a variety of susceptible and resistant bacteria. nih.gov For instance, some oxazolidinones have demonstrated potent activity against slow-growing mycobacteria by inhibiting translation. nih.gov
Research on other isoxazolidine-containing compounds has also pointed to antimicrobial potential. For example, certain 3-(isoxazolidin-5-yl)cephalosporins have shown antibacterial activity, with the quaternarization of the isoxazolidine (B1194047) ring enhancing this effect. nih.gov Specifically, the (S)-isomers of these cephalosporin (B10832234) conjugates displayed superior antibacterial action compared to their (R)-isomers. nih.gov Additionally, various 3,5-disubstituted isoxazolines have been synthesized and evaluated for their antimicrobial properties, with some showing notable antifungal activity against Candida albicans and moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. wisdomlib.org
Other Investigated Biological Activities (In Vitro)
Beyond direct antimicrobial action, the isoxazolidine scaffold has been explored for a range of other biological effects in laboratory settings.
Antioxidant Potential via Radical Scavenging Assays
There is no specific data available from radical scavenging assays for this compound. However, studies on structurally related compounds, such as fluorophenyl-isoxazole-carboxamide derivatives, have demonstrated significant antioxidant potential in vitro. nih.gov In one study, certain derivatives exhibited high potency in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with IC50 values as low as 0.45 µg/mL, which was more potent than the standard antioxidant Trolox. nih.gov The mechanism of antioxidant activity for many phenolic compounds involves the donation of a hydrogen atom to scavenge free radicals. nih.gov While these findings are for related isoxazole (B147169) structures and not the specific isoxazolidine , they suggest that the fluorophenyl-isoxazole moiety may contribute to antioxidant activity.
Analgesic Properties in Cell-Based or Enzymatic Assays
Direct evidence for the analgesic properties of this compound from cell-based or enzymatic assays is not present in the reviewed literature. However, research into related isoxazole and isoxazoline (B3343090) derivatives suggests that this class of compounds may possess analgesic potential. For instance, a series of novel isoxazole-coupled quinazolin-4(3H)-one derivatives were synthesized and showed a range of analgesic activities in tail-flick tests. nih.gov Another study on newly synthesized isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives also reported analgesic effects in both hot-plate and acetic acid writhing tests. hacettepe.edu.trtubitak.gov.tr Furthermore, some isoxazoline derivatives of chalconised indoline-2-one have been screened for analgesic activity using the acetic acid-induced writhing method and demonstrated significant inhibition of writhing, indicating potential antinociceptive effects. nih.gov
Antitumor/Anticancer Activities in Various Cancer Cell Lines
The isoxazolidine scaffold is a recurring motif in compounds investigated for their antitumor and anticancer properties. researchgate.net While no studies have specifically reported on the anticancer activity of this compound, numerous investigations into other isoxazolidine derivatives have shown promising results against a variety of cancer cell lines in vitro.
These derivatives have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner. For example, novel enantiopure isoxazolidine derivatives have been evaluated against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard drug doxorubicin. nih.govresearchgate.net Another study highlighted the selective antitumor activity of certain isoxazolidine derivatives against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 32.49 µg/ml. umsida.ac.id Furthermore, newly synthesized 3-(dibenzyloxyphosphoryl)isoxazolidine conjugates of N1-benzylated quinazoline-2,4-diones displayed high activity against the PC-3 prostate cancer cell line. mdpi.com
Table 1: In Vitro Anticancer Activity of Representative Isoxazolidine Derivatives
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Enantiopure Isoxazolidine Derivative | MCF-7 (Breast) | 9.7 ± 1.3 µM | nih.govresearchgate.net |
| Enantiopure Isoxazolidine Derivative | A-549 (Lung) | 9.7 ± 0.7 µM | nih.govresearchgate.net |
| Enantiopure Isoxazolidine Derivative | SKOV3 (Ovarian) | 6.5 ± 0.9 µM | nih.govresearchgate.net |
| Isoxazolidine Derivative (IZ3) | MCF-7 (Breast) | 32.49 µg/ml | umsida.ac.id |
| 3-(Dibenzyloxyphosphoryl)isoxazolidine | PC-3 (Prostate) | 9.84 ± 3.69 µM | mdpi.com |
Anti-tuberculosis Activity (In Vitro Mycobacterial Strains)
Specific data on the anti-tuberculosis activity of this compound against Mycobacterium tuberculosis strains is not available in the current body of scientific literature. However, the related class of oxazolidinones has been a subject of significant research in this area. nih.gov Compounds like Linezolid and PNU-100480 have shown promising antimycobacterial activities in murine models. nih.gov The mechanism of these compounds involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov Other heterocyclic compounds, such as flavonoids, have also been investigated for their antimycobacterial properties, with some showing efficacy against both drug-susceptible and resistant strains of M. tuberculosis. mdpi.com
Receptor Binding Affinities (e.g., Serotonin (B10506) 5-HT2A and 5-HT2C Receptors)
There is no published data on the binding affinities of this compound for serotonin 5-HT2A and 5-HT2C receptors. The serotonin receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are important targets for therapeutic agents, especially in the field of neuropsychiatry. nih.govnih.gov Ligands that can selectively bind to these receptors are of great interest for the development of new treatments. nih.gov While the specific compound of interest has not been studied in this context, the broader field of medicinal chemistry continues to explore novel scaffolds for their potential to interact with these and other G-protein coupled receptors.
Neuroprotective Effects in Cellular Models
The isoxazolidine scaffold is a component of various molecules investigated for their potential to protect neurons from damage and degeneration in cellular models. Although data for This compound is not specified, studies on related isoxazolone and isoxazolidine derivatives suggest that this chemical family has been a subject of interest in the context of neuroprotection.
Research has shown that certain isoxazolone derivatives exhibit neuroprotective potential in an in vitro model of ethanol-induced neuroinflammation. nih.gov These compounds were found to reverse the activation of inflammatory markers. nih.gov Furthermore, the antioxidant and anti-cholinesterase activities of these derivatives were evaluated in in vitro assays, suggesting a multi-faceted approach to neuroprotection by targeting neuroinflammation and oxidative stress. nih.gov
In a different study, a series of enantiopure isoxazolidines were synthesized and evaluated for several biological activities. researchgate.netnih.gov While the primary focus was on antioxidant, antimicrobial, and anticancer effects, the antioxidant properties are relevant to neuroprotection as oxidative stress is a key factor in neuronal cell death. researchgate.netnih.gov For instance, one of the tested isoxazolidine derivatives, compound 3b , showed potent antioxidant activity in a thiobarbituric acid reactive species (TBARS) assay, which measures lipid peroxidation. nih.gov
Additionally, other heterocyclic compounds with structural similarities to isoxazolidines have been explored for neuroprotective effects. For example, N-alkyl-1,2,4-oxadiazolidine-3,5-diones have been shown to protect HT22 cells from death in an in vitro model of ischemia. researchgate.net These findings, while not directly on isoxazolidines, contribute to the broader understanding of how such heterocyclic structures might confer neuroprotection.
| Compound Class | Cellular Model | Observed In Vitro Effects | Reference |
|---|---|---|---|
| Isoxazolone Derivatives | Ethanol-induced neuroinflammation model | Reversal of hyperactivated inflammatory markers, antioxidant and anti-cholinesterase potential. | nih.gov |
| Enantiopure Isoxazolidines (e.g., compound 3b) | TBARS assay (measures lipid peroxidation) | Potent antioxidant activity (EC50 = 0.55 ± 0.09 mM). | nih.gov |
| N-alkyl-1,2,4-oxadiazolidine-3,5-diones | In vitro model of ischemia in HT22 cells | Protection of cells from death in the 1-5 µM concentration range. | researchgate.net |
Herbicidal Properties in Plant Cell or Enzyme Assays
The isoxazole and isoxazoline heterocycles, which are structurally related to isoxazolidines, are present in a number of compounds developed for their herbicidal activity. These compounds often act by inhibiting key enzymes in plant metabolic pathways.
A study on novel uracil (B121893) derivatives containing an isoxazoline moiety demonstrated their efficacy in controlling both broadleaf and grassy weeds, including glyphosate-resistant species. nih.gov These compounds are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known herbicidal mode of action. nih.gov
Patents also describe the use of isoxazole and isoxazoline derivatives as herbicides. google.comgoogle.com One such patent covers isoxazole derivatives that control or modify plant growth at application rates of 0.001 to 5.0 kg per hectare. google.com Another patent details isoxazoline derivatives with excellent herbicidal effects and selectivity between different plant species. google.com
Furthermore, research into N-tosyloxazolidine-3-carboxamide derivatives has shown their potential as herbicide safeners. nih.gov These compounds protect maize from the toxic effects of the herbicide tribenuron-methyl (B105370) by enhancing the activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification. nih.gov A molecular docking study suggested that these safeners may compete with the herbicide at the active site of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants. nih.gov
| Compound Class | Assay/Target | Observed In Vitro/In Planta Effects | Reference |
|---|---|---|---|
| Uracil derivatives with isoxazoline moiety | Protoporphyrinogen oxidase (PPO) inhibition | Effective control of broadleaf and grassy weeds, including glyphosate-resistant species. | nih.gov |
| Isoxazole derivatives | General herbicidal activity | Phytotoxic effects at rates of 0.001 to 5.0 kg per hectare. | google.com |
| Isoxazoline derivatives | General herbicidal activity | Excellent herbicidal effect and selectivity. | google.com |
| N-tosyloxazolidine-3-carboxamide derivatives | Herbicide safener activity; Glutathione S-transferase (GST) and Acetolactate synthase (ALS) | Protection of maize against tribenuron-methyl toxicity by enhancing GST activity. | nih.gov |
Advanced Methodologies and Future Directions in Isoxazolidine Research
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The discovery of novel bioactive isoxazolidine (B1194047) derivatives is increasingly driven by high-throughput screening (HTS) of large compound libraries. nih.govmdpi.com Combinatorial chemistry provides the means to rapidly generate these extensive libraries by systematically combining a set of chemical building blocks in a multitude of ways. wikipedia.org This approach allows for the synthesis of tens of thousands of compounds in a single process, greatly accelerating the pace of discovery. wikipedia.org
For the isoxazolidine scaffold, combinatorial strategies can be employed in both solution-phase and solid-phase synthesis. wikipedia.orglookchem.com A solution-phase approach, for instance, successfully utilized a 1,3-dipolar cycloaddition reaction to create a library of isoxazolines, demonstrating a method that could be readily expanded for diverse library construction. lookchem.com In the context of (S)-3-(3,5-Difluorophenyl)isoxazolidine, a combinatorial library could be designed to explore the structure-activity relationship (SAR) by varying substituents at different positions of the isoxazolidine ring, while keeping the 3-(3,5-Difluorophenyl) group constant to optimize for a specific biological target.
HTS assays are then used to rapidly evaluate these libraries for biological activity against specific targets, such as enzymes or cellular pathways. nih.govnih.gov This unbiased discovery method has been used to identify modulators for various biological processes and can pinpoint initial "hit" compounds from chemically diverse libraries for further development. nih.gov
Table 1: Illustrative Combinatorial Library Design for Isoxazolidine Analogs
| Base Scaffold | R1 Group | R2 Group | Resulting Compounds |
| 3-(3,5-Difluorophenyl)isoxazolidine | -H | -CH3 | Compound A |
| -C2H5 | Compound B | ||
| -Benzyl | -CH3 | Compound C | |
| -C2H5 | Compound D |
Chemical Biology Approaches for Target Identification and Validation
Once a "hit" compound like this compound is identified through HTS, the next critical step is to determine its molecular target and validate its mechanism of action. Chemical biology provides a powerful toolkit for this purpose, primarily through the design and use of chemical probes. nih.gov A chemical probe is a small molecule derived from the hit compound that is modified to allow for the interrogation of complex biological systems. nih.gov
Key approaches for target validation include:
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of specific enzyme families. By modifying an isoxazolidine hit with a reactive group and a reporter tag, researchers can identify its protein targets directly within a complex proteome. nih.govyoutube.com
Genetic Approaches: A highly reliable strategy for target validation involves using genetics to confirm the inhibitor's mode of action. nih.gov This can be achieved by identifying mutations in the target protein that confer resistance or sensitivity to the chemical probe. nih.gov Comparing the phenotype from chemical inhibition with that from genetic knockdown (e.g., using CRISPR or RNAi) of the proposed target can provide strong evidence for on-target activity. nih.gov
Table 2: Chemical Biology Tools for Target Validation of an Isoxazolidine Hit
| Technique | Description | Application |
| Affinity Chromatography | The isoxazolidine hit is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Identification of direct protein targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Target proteins are stabilized by the probe. | Confirmation of target engagement in living cells. nih.gov |
| Photo-affinity Labeling | The probe is modified with a photoreactive group that, upon UV irradiation, covalently crosslinks to the target protein. | Covalent capture of the target protein for identification. |
| Resistance/Sensitivity Mutagenesis | Cells are mutagenized and selected for resistance to the isoxazolidine compound. Sequencing identifies the target gene. | Unbiased identification and validation of the drug target. nih.gov |
Application of Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation
The precise determination of the three-dimensional structure and stereochemistry of a molecule is fundamental to understanding its biological activity. For chiral molecules like this compound, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable. numberanalytics.com
While basic 1H and 13C NMR provide initial structural information, complex structures and stereochemical details require more sophisticated methods. researchgate.net Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and spatial relationships within the molecule. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, revealing which protons are adjacent to each other. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached heteronuclei, typically 13C or 15N. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is critical for determining relative stereochemistry, such as the cis/trans relationship of substituents on the isoxazolidine ring. numberanalytics.comnih.gov
These techniques were used, for example, to confirm the stereochemistry of newly synthesized enantiopure isoxazolidine derivatives, where the coupling constants and NOESY correlations were key to assigning the relative positions of protons on the heterocyclic ring. nih.gov
Table 3: Role of Advanced NMR in Characterizing this compound
| NMR Experiment | Information Provided | Relevance to Structure/Stereochemistry |
| 1H NMR | Chemical shift, integration, and coupling constants of protons. | Confirms proton environment and neighboring protons. |
| 13C NMR | Chemical shift of carbon atoms. | Identifies the number and type of carbon environments. researchgate.net |
| COSY | 1H-1H correlations through bonds. | Establishes the spin systems within the molecule. ipb.pt |
| HSQC | 1H-13C one-bond correlations. | Assigns protons to their directly attached carbons. ipb.pt |
| HMBC | 1H-13C long-range correlations (2-3 bonds). | Connects molecular fragments to build the overall structure. |
| NOESY | 1H-1H correlations through space. | Determines the relative configuration of stereocenters. nih.gov |
Development of Sustainable and Green Chemistry Approaches for Isoxazolidine Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemistryworldconference.com Many traditional methods for synthesizing isoxazolidines require harsh conditions or environmentally harmful solvents. chemistryworldconference.com Consequently, a significant future direction is the development of greener synthetic protocols.
Recent advancements in the synthesis of isoxazolidine and isoxazoline (B3343090) derivatives have focused on:
Use of Benign Solvents: Performing reactions "in water" or "on water" has been shown to increase reaction rates and selectivity for 1,3-dipolar cycloadditions. chemistryworldconference.comtsijournals.com
Alternative Energy Sources: Microwave-induced reactions and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields. chemistryworldconference.comnih.gov
Mechanochemistry: Solid-phase reactions, such as ball milling, can enable solvent-free synthesis, reducing waste and simplifying purification. acs.org
Catalysis: The use of efficient and recyclable catalysts, such as KOAc or Ni(II) complexes, can promote reactions under milder conditions with high selectivity. organic-chemistry.orgmdpi.com
These green methodologies not only reduce the environmental impact but also often lead to higher yields, better selectivity, and simpler product isolation. chemistryworldconference.comtsijournals.com
Table 4: Comparison of Traditional vs. Green Synthesis Approaches for Isoxazolidines
| Parameter | Traditional Approach | Green Chemistry Approach |
| Solvent | Organic solvents (e.g., Toluene, CH2Cl2) | Water, or solvent-free (mechanochemistry) chemistryworldconference.comtsijournals.com |
| Energy Input | High temperature, long reaction times | Microwave, ultrasound, room temperature chemistryworldconference.comnih.gov |
| Catalyst | Stoichiometric reagents, harsh acids/bases | Catalytic amounts, recyclable catalysts organic-chemistry.org |
| Byproducts | Often produces significant waste | Atom-efficient reactions with minimal byproducts |
| Yield & Selectivity | Variable, may suffer from side products | Often high yields and improved selectivity tsijournals.com |
Integration of Microfluidics and Flow Chemistry in Production Processes
For the scalable and safe production of active pharmaceutical ingredients (APIs), the chemical industry is increasingly looking towards continuous flow chemistry as an alternative to traditional batch processing. nih.gov This technology utilizes microreactors or tube reactors where reagents are continuously pumped, mixed, and reacted in a flowing stream. youtube.com
The integration of flow chemistry into the synthesis of isoxazolidine derivatives offers several key advantages:
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risk associated with their handling and accumulation. nih.govyoutube.com
Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature and mixing, leading to better reproducibility and yields. youtube.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by using multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactors. youtube.com
Automation and Integration: Flow systems can be automated and integrated with in-line analysis and purification units, enabling a streamlined, multi-step synthesis without the need to isolate intermediates. youtube.comnih.gov
This approach is particularly well-suited for optimizing reaction conditions and for the on-demand production of molecules like this compound. youtube.com
Table 5: Key Parameters in Batch vs. Flow Chemistry for Pharmaceutical Production
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Scale | Milligrams to Kilograms (in different vessels) | Milligrams to Kilograms (in the same reactor) youtube.com |
| Heat Transfer | Poor, difficult to control | Excellent, precise temperature control youtube.com |
| Mixing | Inefficient, varies with scale | Efficient and consistent |
| Safety | Risk of thermal runaway, handling of large quantities of hazardous materials | Inherently safer, small reaction volumes youtube.com |
| Process Control | Manual or semi-automated | Fully automated, real-time monitoring youtube.com |
| Space-Time Yield | Lower | Higher youtube.com |
Compound List
Conclusion and Outlook
Synthesis of Key Research Findings on (S)-3-(3,5-Difluorophenyl)isoxazolidine
The isoxazolidine (B1194047) scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. acs.orgalbany.edu Research into specific derivatives, such as this compound, is driven by the potential for creating novel therapeutics. The primary synthetic route to the isoxazolidine core is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, a method lauded for its high regio-, stereo-, and enantioselectivity. eurekaselect.comresearchgate.net This approach allows for the controlled construction of chiral centers, which is critical for the biological activity of the final molecule.
The difluorophenyl moiety is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. The synthesis of fluorinated isoxazolidines, including those with a pentafluorosulfanyl (SF5) group, has been achieved through 1,3-dipolar cycloadditions, yielding trisubstituted products. researchgate.net While specific research on this compound is not extensively detailed in broad reviews, the synthetic strategies for analogous compounds are well-established. For instance, the synthesis of chiral isoxazolidines has been accomplished using chiral auxiliaries or metal-based catalysts to direct the stereochemical outcome of the cycloaddition. psu.eduuc.pt The creation of new isoxazolidine derivatives often involves the simultaneous formation of multiple stereogenic centers, and the stereochemistry is typically confirmed using advanced spectroscopic methods like 2D NMR. nih.gov
The functionalization of the isoxazolidine ring, particularly at the C-4 and C-5 positions, is a key area of investigation for developing new bioactive molecules. nih.govresearchgate.net The labile N-O bond within the isoxazolidine ring also provides a versatile handle for further chemical transformations, allowing for its conversion into other important structures like β-amino acids and β-lactams. nih.gov
Remaining Challenges and Unexplored Avenues in the Synthesis of Chiral Isoxazolidines
Despite significant progress, the synthesis of chiral isoxazolidines presents ongoing challenges. A primary hurdle is achieving high diastereo- and enantioselectivity in the 1,3-dipolar cycloaddition reactions, especially when creating multiple stereocenters in a single step. uc.ptchim.it While various chiral catalysts and auxiliaries have been developed, their effectiveness can be highly dependent on the specific nitrone and alkene substrates used. psu.edu The development of more general and robust catalytic systems that provide excellent stereocontrol across a wide range of substrates remains a key objective.
Another challenge lies in the synthesis of structurally complex and diversely substituted isoxazolidines. nih.gov While the cycloaddition approach is powerful, accessing certain substitution patterns or fused-ring systems can be difficult. researchgate.net For example, the synthesis of spiroisoxazolidines, which are of interest in drug design due to their rigid three-dimensional structures, often requires specific and optimized reaction conditions. uc.ptchim.it There is a need for new synthetic methodologies that go beyond the traditional nitrone cycloaddition to access novel isoxazolidine scaffolds.
Unexplored avenues include the development of more efficient one-pot procedures and the use of greener, more sustainable reaction conditions, such as aqueous solvents. psu.edu The application of modern synthetic techniques like flow chemistry and microwave-assisted synthesis to isoxazolidine production is also an area ripe for further exploration. researchgate.netchim.it Furthermore, the synthesis of isoxazolidine-based macrocycles and other topologically complex molecules remains a largely uncharted territory with significant potential.
Future Trajectories in SAR and Computational Drug Design for Isoxazolidine Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of isoxazolidine-based compounds. Future SAR investigations will likely focus on systematically exploring the chemical space around the isoxazolidine core. This involves the synthesis of extensive libraries of derivatives with diverse substituents at various positions of the ring to probe interactions with biological targets. nih.govdundee.ac.ukchemrxiv.org For example, studies on isoxazole (B147169) derivatives have shown that the nature and position of aromatic substituents significantly impact their inhibitory activity against enzymes like carbonic anhydrase. acs.org Similar detailed SAR studies on isoxazolidines are crucial for identifying key structural features that govern potency and selectivity.
Computational drug design is poised to play an increasingly vital role in guiding these SAR studies. nih.gov Molecular docking and molecular dynamics simulations can predict the binding modes of isoxazolidine derivatives within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These computational models help in understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This insight allows for the rational design of new analogs with improved properties, saving significant time and resources in the synthesis and screening phases. researchgate.net
Future computational approaches will likely involve the use of more sophisticated techniques like free energy calculations to more accurately predict binding affinities. acs.org Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined to better correlate the physicochemical properties of isoxazolidine derivatives with their biological activities. nih.gov The integration of artificial intelligence and machine learning algorithms into the drug design pipeline will further accelerate the discovery of novel and potent isoxazolidine-based drug candidates.
Emerging Biological Applications and Directions for Preclinical Research and Development
The isoxazolidine scaffold is a versatile platform with a broad spectrum of documented biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. eurekaselect.comresearchgate.net Emerging applications continue to expand the therapeutic potential of this heterocyclic system. For instance, isoxazolidine derivatives are being investigated as inhibitors of key cellular targets in cancer, such as EGFR and tubulin. nih.govnih.gov Some compounds have shown promising antiproliferative activity against various human cancer cell lines. nih.govchim.it
In the realm of infectious diseases, isoxazolidines have demonstrated activity against a range of bacterial and fungal pathogens. researchgate.netnih.govnih.gov The development of novel isoxazolidine-based antibiotics is a particularly important area of research, given the rise of multidrug-resistant strains. nih.gov Furthermore, isoxazoline (B3343090) derivatives, which are closely related to isoxazolidines, have shown potential as antiviral agents, including activity against the influenza virus. mdpi.com
Future preclinical research will focus on several key areas. Firstly, there is a need for in-depth mechanistic studies to elucidate how isoxazolidine derivatives exert their biological effects. This includes identifying their specific molecular targets and understanding the downstream signaling pathways they modulate. nih.gov Secondly, comprehensive preclinical profiling, including ADME (absorption, distribution, metabolism, and excretion) and toxicology studies, will be essential to assess the drug-like properties and safety of promising lead compounds. researchgate.net The development of isoxazolidine-containing hybrids, where the isoxazolidine moiety is combined with other pharmacologically active scaffolds, represents a promising strategy for creating multifunctional drug candidates with enhanced efficacy. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis routes for (S)-3-(3,5-Difluorophenyl)isoxazolidine, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition between nitrones and fluorinated olefins. For enantioselectivity, chiral catalysts (e.g., Lewis acids) or chiral auxiliaries can be employed. For example, Fedotov et al. (2023) demonstrated the use of asymmetric catalysis in related isoxazolidine syntheses, achieving >90% enantiomeric excess (ee) via optimized reaction conditions (e.g., low temperature, inert atmosphere) . Post-synthesis purification via recrystallization in ethanol or diethyl ether enhances purity, as noted in solubility studies .
Table 1 : Key Reaction Parameters for Enantioselective Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Chiral Cu(I) complex | Increases ee to ~92% |
| Solvent | Toluene | Improves cycloaddition |
| Temperature | −20°C | Reduces racemization |
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phase. Retention time comparisons with racemic standards validate configuration .
- X-ray Crystallography : Resolves absolute stereochemistry; requires single crystals grown via slow evaporation in ethanol/xylene mixtures .
- NMR Spectroscopy : -NMR identifies fluorine environments, while -NMR coupling constants (e.g., J = 6–8 Hz for isoxazolidine protons) confirm ring conformation .
Advanced Research Questions
Q. How can discrepancies in solubility data for this compound across solvents be systematically addressed?
- Methodological Answer : Solubility inconsistencies often arise from crystallinity variations or impurities. A tiered approach includes:
-
Dynamic Light Scattering (DLS) : Assesses particle size distribution in suspensions.
-
Thermogravimetric Analysis (TGA) : Detects solvent residues affecting solubility .
-
High-Throughput Screening : Tests solubility in 20+ solvents (e.g., DMSO, THF, chloroform) at 25°C and 40°C to map trends .
Table 2 : Solubility in Common Solvents (mg/mL, 25°C)
Solvent Observed Solubility Reported Range Source Ethanol 12.5 10–15 Xylene 8.2 7–9 Water <0.1 Insoluble
Q. What experimental strategies mitigate stability issues of this compound under pharmacological testing conditions?
- Methodological Answer : Stability challenges include hydrolysis (pH-dependent) and photodegradation. Key strategies:
- pH-Rate Profiling : Conduct accelerated stability studies at pH 1–9 (37°C) with HPLC monitoring. Degradation products (e.g., ring-opened amines) are quantified via LC-MS .
- Light-Protective Formulations : Use amber vials and antioxidants (e.g., BHT) to reduce photolytic cleavage .
Q. How should researchers reconcile contradictory biological activity data in different in vitro models?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, metabolite interference). Mitigation steps:
- Dose-Response Validation : Test across 3+ cell lines (e.g., HEK293, HepG2) with IC reproducibility checks .
- Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
